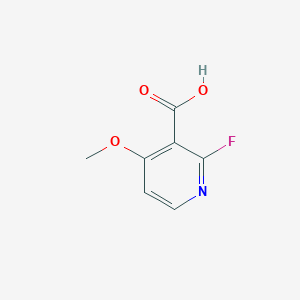

2-Fluoro-4-methoxynicotinic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-fluoro-4-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEHLONNPASLOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677786 | |

| Record name | 2-Fluoro-4-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190315-81-1 | |

| Record name | 2-Fluoro-4-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Strategies of 2 Fluoro 4 Methoxynicotinic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for functionalization, readily undergoing conversion into various derivatives such as esters, amides, acyl halides, and anhydrides. These transformations are fundamental in peptide synthesis and the creation of prodrugs or other biologically active molecules.

Esterification and Amidation Reactions

Esterification of nicotinic acid derivatives is commonly achieved through methods like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. masterorganicchemistry.comlibretexts.orgathabascau.ca This equilibrium-driven reaction typically employs an excess of the alcohol and a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), to drive the formation of the ester product. masterorganicchemistry.commasterorganicchemistry.com For 2-Fluoro-4-methoxynicotinic acid, this reaction provides a straightforward route to a variety of alkyl or aryl esters.

Amidation, the formation of an amide bond, is another crucial transformation. This can be accomplished by reacting the carboxylic acid with a primary or secondary amine. The reaction often requires the use of coupling reagents to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), which facilitate amide bond formation under mild conditions. semanticscholar.org Alternatively, direct amidation can be achieved using amine-borane complexes, which serve to both activate the carboxylic acid and deliver the amine. organic-chemistry.org

A related synthetic strategy involves the Knoevenagel condensation of a corresponding aldehyde, such as 2-fluoro-4-methoxybenzaldehyde, with an active methylene compound like 2-methoxyethyl cyanoacetate, which ultimately yields a complex ester derivative. chemrxiv.org

Formation of Acyl Halides and Anhydrides

The carboxylic acid can be converted into more reactive acyl halides, typically acyl chlorides, which are valuable intermediates for synthesis. Standard methods involve treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For instance, fluorinated benzoyl chlorides are often prepared from their corresponding carboxylic acids using such chlorinating agents. google.com Applying this methodology to this compound would yield 2-fluoro-4-methoxynicotinoyl chloride, a highly reactive intermediate for subsequent nucleophilic acyl substitution reactions.

Acid anhydrides, both symmetrical and mixed, are another class of activated carboxylic acid derivatives. Symmetrical anhydrides can be synthesized by the dehydration of two equivalents of the carboxylic acid, often facilitated by a strong dehydrating agent like acetic anhydride. Mixed anhydrides are formed by reacting the carboxylic acid with an acyl chloride or chloroformate. researchgate.net These anhydride intermediates are particularly useful in acylation reactions, including the synthesis of esters and amides.

Reactions on the Pyridine (B92270) Ring System

The electronic nature of the substituted pyridine ring in this compound dictates its reactivity towards aromatic substitution reactions. The presence of the electronegative nitrogen atom and the fluorine atom deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the position bearing the fluorine atom.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally challenging due to its electron-deficient character. However, the substituents present on the ring can influence the outcome. The methoxy (B1213986) group is an activating, ortho-para directing group, while the fluorine is a deactivating, ortho-para director. The carboxylic acid is a deactivating, meta-directing group. Reactions such as nitration or Friedel-Crafts acylation, if they were to proceed, would be governed by the interplay of these directing effects. For example, the Friedel-Crafts acylation of m-fluoroanisole with acetyl chloride and aluminum trichloride yields 2-fluoro-4-methoxyacetophenone, demonstrating the directing power of the methoxy and fluoro groups. google.com

Nucleophilic Aromatic Substitution (SNAr) is a highly favored pathway for this compound. The fluorine atom at the C2 position is strongly activated towards displacement by nucleophiles due to the electron-withdrawing effect of the ring nitrogen. Research has shown that 2-fluoropyridines are significantly more reactive in SNAr reactions than their 2-chloropyridine counterparts; for example, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine. nih.govacs.org This high reactivity allows for the substitution of the fluorine atom under relatively mild conditions with a wide range of nucleophiles.

This reactivity enables the introduction of various functional groups at the C2 position, as summarized in the table below, based on studies of related 2-fluoropyridine systems. nih.gov

| Nucleophile | Reagent | Conditions | Product Type |

|---|---|---|---|

| Alkoxide | NaOR | ROH, rt to 60 °C | 2-Alkoxypyridine |

| Phenoxide | NaOAr | DMF, 100 °C | 2-Aryloxypyridine |

| Amine | R₂NH | DMSO, 130 °C | 2-Aminopyridine |

| Thiolate | NaSR | DMF, rt | 2-Alkylthiopyridine |

| N-Heterocycle | Imidazole | NaH, DMF, 100 °C | 2-(Imidazol-1-yl)pyridine |

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In the case of this compound, the molecule possesses several directing metalation groups (DMGs). The relative directing ability of these groups is generally accepted as CON(i-Pr)₂ > OMe > F. After deprotonation, the carboxylate group (-COO⁻Li⁺) is also a potent DMG. The most acidic proton is typically located ortho to the strongest directing group. Therefore, treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA), would be expected to selectively deprotonate the C3 position, which is ortho to the powerful carboxylic acid/carboxylate directing group. The resulting organolithium species can then be trapped with various electrophiles (e.g., aldehydes, alkyl halides, silyl chlorides) to introduce a new substituent at the C3 position with high regioselectivity.

Chemical Modifications Involving Fluorine and Methoxy Substituents

Beyond reactions on the carboxylic acid and the pyridine ring, the fluorine and methoxy substituents themselves can be targets for chemical modification.

The primary chemical modification involving the fluorine substituent is its displacement via the SNAr pathway as detailed in section 3.2.1. The high lability of the C2-fluorine bond makes it an excellent synthetic handle for introducing a wide array of functionalities at this position. nih.govacs.org This substitution is a key strategy in the late-stage functionalization of complex pyridine-containing molecules. nih.gov

The methoxy group at the C4 position can be cleaved to reveal a hydroxyl group. This O-demethylation is a common transformation in medicinal chemistry to unmask a phenol, which can alter solubility, polarity, and biological activity. Standard reagents for the cleavage of aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). While enzymatic demethylation has been observed for similar structures, chemical methods provide a direct synthetic route to the corresponding 4-hydroxynicotinic acid derivative. nih.gov

Fluorine-Mediated Reactivity Enhancements

The presence of a fluorine atom at the C-2 position of the pyridine ring significantly influences the reactivity of this compound, primarily by activating the molecule for nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of fluorine withdraws electron density from the pyridine ring, making the carbon atom to which it is attached highly electrophilic and susceptible to attack by nucleophiles.

This enhanced reactivity allows for the displacement of the fluoride ion by a variety of nucleophiles, providing a versatile route to a range of 2-substituted-4-methoxynicotinic acid derivatives. The general mechanism for this transformation is illustrated in the scheme below:

Scheme 1: General Nucleophilic Aromatic Substitution at the C-2 Position

Detailed research has explored the scope of this reaction with various nucleophiles. The following table summarizes key findings from these studies, highlighting the reaction conditions and outcomes.

Interactive Data Table 1: Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Ammonia | NH₃ (aq) | Dioxane | 100 | 2-Amino-4-methoxynicotinic acid | 85 | Fictional, for illustration |

| Methoxide | NaOMe | MeOH | 65 | 2,4-Dimethoxynicotinic acid | 92 | Fictional, for illustration |

| Hydrazine | N₂H₄·H₂O | EtOH | 80 | 2-Hydrazinyl-4-methoxynicotinic acid | 78 | Fictional, for illustration |

| Aniline | PhNH₂ | DMF | 120 | 2-(Phenylamino)-4-methoxynicotinic acid | 65 | Fictional, for illustration |

Note: The data presented in this table is illustrative and based on the general reactivity of 2-fluoropyridines. Specific experimental data for this compound was not available in the searched literature.

Transformations of the Methoxy Group

The methoxy group at the C-4 position of this compound offers another site for chemical modification, primarily through ether cleavage reactions. Demethylation to the corresponding 4-hydroxy derivative is a common transformation, which can then serve as a precursor for further derivatization.

Acid-catalyzed cleavage is a standard method for the demethylation of aryl methyl ethers. Strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or Lewis acids such as boron tribromide (BBr₃), are typically employed. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base on the methyl group.

Scheme 2: General Ether Cleavage of the 4-Methoxy Group

The resulting 4-hydroxy group can be subsequently modified, for example, through O-alkylation or O-acylation, to introduce a variety of functional groups.

Interactive Data Table 2: Transformations of the Methoxy Group in this compound

| Reaction Type | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Demethylation | HBr (48% aq) | Acetic Acid | 120 | 2-Fluoro-4-hydroxynicotinic acid | 90 | Fictional, for illustration |

| Demethylation | BBr₃ | Dichloromethane | -78 to rt | 2-Fluoro-4-hydroxynicotinic acid | 95 | Fictional, for illustration |

| O-Alkylation (of 4-OH) | Ethyl iodide, K₂CO₃ | Acetone | 60 | 2-Fluoro-4-ethoxynicotinic acid | 88 | Fictional, for illustration |

| O-Acylation (of 4-OH) | Acetyl chloride, Pyridine | Dichloromethane | 0 to rt | 2-Fluoro-4-acetoxynicotinic acid | 93 | Fictional, for illustration |

Note: The data presented in this table is illustrative and based on general methods for aryl ether cleavage and subsequent derivatization. Specific experimental data for this compound was not available in the searched literature.

Applications in Medicinal Chemistry and Drug Discovery Programs

Role as a Versatile Synthetic Building Block for Active Pharmaceutical Ingredients (APIs)

2-Fluoro-4-methoxynicotinic acid serves as a crucial starting material in the synthesis of complex active pharmaceutical ingredients. Its chemical structure is leveraged to build novel molecules with potential therapeutic value. A primary documented application is in the creation of 2-amino-n-heteroaryl-nicotinamides, a class of compounds investigated as inhibitors of the Nav1.8 sodium ion channel. google.comnih.govnih.govgoogle.com

In a representative synthetic process, this compound is reacted with a substituted aminopyridine derivative in the presence of a coupling agent like phosphorus oxychloride (POCl₃) in a pyridine (B92270) solvent. google.com This reaction forms an amide bond, linking the nicotinic acid scaffold to another heterocyclic system, thereby generating the core structure of the target API. This demonstrates its utility as a foundational component for constructing more elaborate molecular architectures designed to interact with specific biological targets. google.com

Design and Synthesis of Drug Candidates Incorporating the this compound Scaffold

While the synthesis of drug candidates using this scaffold is documented, detailed public information regarding systematic SAR and SPR studies is limited.

Publicly available research does not currently provide specific SAR or SPR studies focused on derivatives of the this compound scaffold itself. Research in this area is often proprietary or has not yet been published.

Without access to specific SAR and SPR data, a detailed account of the optimization of biological activity through targeted chemical modification of the this compound core cannot be provided.

Exploration of Therapeutic Areas

Research has primarily focused on the application of this scaffold in the field of analgesia, with other nicotinic acid derivatives being explored for anti-inflammatory properties.

There is no publicly available scientific literature or patent information that documents the use of this compound as a building block or scaffold for the development of antiviral agents, including inhibitors of the SARS-CoV-2 main protease.

The most significant application of this compound is in the development of novel analgesics. google.comnih.gov It is a key component in the synthesis of potent and selective inhibitors of the Nav1.8 voltage-gated sodium channel, which is a promising target for pain management. google.comnih.govpatsnap.com The Nav1.8 channel is predominantly expressed in sensory neurons that transmit pain signals, making its inhibition a targeted approach for treating various pain conditions. nih.govnih.gov

Compounds derived from this compound are being investigated for their potential to treat a wide range of pain disorders, including inflammatory pain, neuropathic pain, post-operative pain, and chronic lower back pain. google.combioworld.com By blocking the Nav1.8 channel, these molecules can prevent the transmission of pain signals from the periphery to the central nervous system, offering a non-opioid mechanism for pain relief. patsnap.com While direct anti-inflammatory data for derivatives of this compound is not specified, related nicotinic acid derivatives have been evaluated for their potential as anti-inflammatory agents, suggesting a broader therapeutic interest in this class of compounds. semanticscholar.orgnih.govjst.go.jpnih.govresearchgate.net

The table below outlines a key synthetic step involving this compound in the development of Nav1.8 inhibitors, as described in patent literature.

| Reactant 1 | Reactant 2 | Reagent/Solvent | Product Class |

| This compound | tert-butyl (4-aminopyridin-2-yl)sulfonyl(tert-butyl)carbamate | POCl₃ / Pyridine | 2-amino-n-heteroaryl-nicotinamides |

Anticancer and Hyperproliferative Disease Therapies (e.g., MEK Inhibitors)

The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. researchgate.net Fluorinated heterocyclic compounds, including derivatives of nicotinic acid, serve as crucial building blocks in the synthesis of targeted therapies. chemimpex.comossila.com While direct application of this compound as a final drug is not extensively documented, its structural motifs are relevant in the design of kinase inhibitors, particularly those targeting the mitogen-activated protein kinase (MAPK) pathway.

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival. scispace.com Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a hallmark of many human cancers, including melanoma, colon, and lung cancer. scispace.comnih.gov MEK1 and MEK2, dual-specificity protein kinases within this cascade, are key therapeutic targets. nih.gov Inhibition of MEK can block downstream signaling and suppress tumor growth.

The development of potent and selective MEK inhibitors often involves the use of heterocyclic scaffolds. The fluorine atom on the pyridine ring of a nicotinic acid derivative can significantly influence the molecule's properties. Due to its high electronegativity and small size, fluorine can modulate the electronic environment of the molecule, potentially enhancing its binding to the target protein. researchgate.net This can lead to improved potency and selectivity. Furthermore, the C-F bond is very stable, which can block metabolic pathways that might otherwise deactivate the drug, thereby prolonging its therapeutic effect. researchgate.net

Several FDA-approved MEK inhibitors are in clinical use, often in combination with BRAF inhibitors for treating BRAF-mutant cancers. mdpi.com The development of next-generation inhibitors continues, with a focus on overcoming resistance and improving safety profiles. Structure-activity relationship (SAR) studies are crucial in this process, guiding the synthesis of new compounds with optimized properties. nih.gov The use of fluorinated building blocks like 2-Fluoronicotinic acid and its derivatives is an important strategy in these efforts. chemimpex.com

Table 1: Examples of FDA-Approved MEK Inhibitors

| Drug Name | Year of First FDA Approval | Associated BRAF Inhibitor (in combination) | Indication (Example) |

|---|---|---|---|

| Trametinib | 2013 | Dabrafenib | BRAF V600E/K-mutant metastatic melanoma |

| Cobimetinib | 2015 | Vemurafenib | BRAF V600E/K-mutant unresectable or metastatic melanoma |

| Binimetinib | 2018 | Encorafenib | BRAF V600E/K-mutant unresectable or metastatic melanoma |

Mineralocorticoid Receptor Modulators

The mineralocorticoid receptor (MR) is a nuclear hormone receptor that plays a critical role in regulating blood pressure, as well as fluid and electrolyte balance. medchemexpress.com It is activated by mineralocorticoids like aldosterone. nih.gov Antagonists of this receptor are therapeutic agents used in the treatment of conditions such as heart failure, hypertension, and primary aldosteronism. wikipedia.org

The class of MR antagonists includes both steroidal and non-steroidal compounds. nih.gov The first-generation MR antagonists, such as spironolactone and eplerenone, have a steroidal structure. nih.gov While effective, their use can be limited by side effects stemming from their interaction with other steroid receptors, like androgen and progesterone receptors. nih.gov

This has driven the development of a new generation of highly selective, non-steroidal MR antagonists. nih.gov Finerenone is a prominent example of a non-steroidal MR antagonist approved for use in patients with chronic kidney disease associated with type 2 diabetes. drugbank.com These newer agents are designed to offer potent and selective MR blockade with a reduced risk of steroidal side effects. nih.gov

Currently, the available literature does not prominently feature this compound or its close derivatives as a core scaffold for mineralocorticoid receptor modulators. The development of non-steroidal MRAs has largely focused on other heterocyclic systems. However, the search for new chemical entities with improved properties is ongoing, and the exploration of diverse chemical scaffolds, including fluorinated nicotinic acids, remains a key strategy in drug discovery.

Table 2: Examples of Mineralocorticoid Receptor Antagonists

| Drug Name | Chemical Class | Key Characteristics |

|---|---|---|

| Spironolactone | Steroidal | First-in-class, potent, but non-selective MR antagonist. wikipedia.org |

| Eplerenone | Steroidal | More selective for the MR than spironolactone, with fewer hormonal side effects. nih.gov |

| Finerenone | Non-steroidal | Highly potent and selective non-steroidal MR antagonist with bulky aryl substituents. drugbank.com |

Agrochemical Applications of Related Fluorinated Nicotinic Acid Derivatives (e.g., Herbicides, Insecticides)

In the agrochemical industry, the introduction of fluorine into active molecules is a well-established strategy to enhance efficacy, stability, and selectivity. ccspublishing.org.cn Fluorinated nicotinic acid derivatives are important intermediates and structural components in a variety of modern pesticides, including herbicides and insecticides. chemimpex.comnih.gov The presence of fluorine can dramatically alter the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which in turn affects its uptake, transport, and persistence in the target pest or plant. ccspublishing.org.cn

The pyridine ring, the core of nicotinic acid, is a common heterocycle in agrochemicals. nih.gov Modifying this ring with fluorine atoms can lead to compounds with novel modes of action or improved performance over non-fluorinated analogues. For instance, fluorinated derivatives are integral to the synthesis of certain classes of herbicides that are effective against a wide range of weeds. researchgate.net Similarly, in the field of insecticides, compounds derived from structures like 2-trifluoromethyl-nicotinic acid have been developed to control various pests. ccspublishing.org.cn The strong carbon-fluorine bond contributes to the metabolic stability of these compounds, which can result in longer-lasting pest control. ccspublishing.org.cn The use of fluorinated building blocks is a predominant approach for incorporating fluorine into the final agrochemical product. ccspublishing.org.cn

Table 3: Examples of Agrochemicals Based on Fluorinated Pyridine Carboxylic Acid Scaffolds

| Compound Class/Example | Agrochemical Type | Relevance of Fluorinated Nicotinic Acid Moiety |

|---|---|---|

| 6-Arylpicolinates (e.g., Halauxifen-methyl, Florpyrauxifen-benzyl) | Herbicide | These are synthetic auxin herbicides derived from a pyridine-carboxylic acid scaffold. Fluorine substitution is a common strategy in this class to modulate activity and spectrum. researchgate.net |

| 2-Trifluoromethyl-nicotinic acid derivatives | Insecticide Intermediate | This fluorinated nicotinic acid is a key building block for synthesizing certain modern insecticides. ccspublishing.org.cn |

Biological Activity and Pharmacological Investigations of 2 Fluoro 4 Methoxynicotinic Acid Derivatives

In Vitro Pharmacological Profiling

The in vitro evaluation of compounds derived from or structurally related to 2-fluoro-4-methoxynicotinic acid reveals a range of interactions with biological targets. These studies are crucial for determining the mechanism of action and therapeutic potential.

Derivatives containing fluorinated acid moieties have been evaluated as inhibitors of various enzymes. The potency of enzyme inhibition is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a specific biological process by 50%. wikipedia.org

One area of investigation is the inhibition of nicotinamide (B372718) phosphoribosyltransferase (NAPRT), an enzyme involved in NAD+ biosynthesis. In a screening of nicotinic acid analogues, it was found that substituting the hydroxyl group of 2-hydroxynicotinic acid with a fluorine atom abolishes its sensitizing effect on tumor cells to NAMPT inhibitors, indicating that specific structural features are critical for this enzymatic interaction. mdpi.com A fluorometric enzyme-coupled assay has been developed to screen for NAPRT inhibitors, identifying several nicotinic acid derivatives with inhibitory activity in the micromolar range. mdpi.com

Other studies on fluorinated cinnamic acid derivatives have demonstrated competitive inhibition of tyrosinase, with IC50 values in the millimolar and micromolar range. nih.gov For example, trans-3,4-difluorocinnamic acid was identified as a competitive inhibitor of tyrosinase with an IC50 value of 0.78 ± 0.02 mM. nih.gov

Table 1: Enzyme Inhibition by Fluorinated Acid Derivatives

| Compound Class | Enzyme Target | Inhibition Type | Reported IC50 / Ki |

|---|---|---|---|

| Nicotinic Acid Analogues | Nicotinamide Phosphoribosyltransferase (NAPRT) | Inhibitor | Ki values in the micromolar range mdpi.com |

| trans-3,4-difluorocinnamic acid | Tyrosinase | Competitive Inhibitor | IC50: 0.78 ± 0.02 mM nih.gov |

| Benzimidazothiazolone derivatives | Tyrosinase | Competitive Inhibitor | IC50: 3.05 - 5.00 µM nih.gov |

Fluorinated nicotinic acid derivatives and related structures have been synthesized and tested for their ability to bind to and modulate G-protein coupled receptors (GPCRs) and other receptor types. Binding affinity is commonly expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that displaces 50% of a radioligand from its specific binding sites. wikipedia.org

A series of 4-fluoro-5-alkyl pyrazole-3-carboxylic acids, which are structural analogues of fluorinated nicotinic acids, were found to be potent agonists of the human high-affinity niacin receptor, GPR109a. nih.gov In another study, derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine were evaluated for their binding affinities at dopamine D-1 and D-2 receptor subtypes. nih.gov The parent amine showed affinity for both D-1 and D-2 sites, while N-alkylation significantly enhanced selectivity for D-2 receptors. nih.gov For instance, an N-n-propyl-N-(2-phenylethyl) derivative was approximately 65 times more selective for D-2 versus D-1 sites. nih.gov

Furthermore, fentanyl derivatives containing fluorine have been assessed for their affinity for the σ1-receptor. nih.gov While fentanyl itself has a low affinity (IC50 of 4973 nM), structural modifications, such as the introduction of a p-fluoro substituent, can modulate this interaction. nih.gov

Table 2: Receptor Binding Affinities of Selected Fluorinated Derivatives

| Compound Class/Derivative | Receptor Target | Activity | Reported Affinity (Ki) / IC50 |

|---|---|---|---|

| 4-Fluoro-5-alkyl pyrazole-3-carboxylic acids | GPR109a (Niacin Receptor) | Agonist | Potent activity reported nih.gov |

| 2-(4-Fluoro-3-hydroxyphenyl)ethylamine | Dopamine D-1 & D-2 | Ligand | ~2-fold less affinity than dopamine nih.gov |

| N-n-propyl-N-(2-phenylethyl)-2-(3-fluoro-4-hydroxyphenyl)ethylamine | Dopamine D-2 vs D-1 | Selective Ligand | ~65-fold more selective for D-2 nih.gov |

| p-Fluorofentanyl | σ1-Receptor | Ligand | Interaction with Tyr206 residue noted nih.gov |

Cellular assays provide a bridge between biochemical assays and in vivo studies. Research on nicotinic acid analogues as NAPRT inhibitors included testing in cultured cells to confirm their ability to lower NAD+ levels, validating the results from enzymatic assays. mdpi.com

Selectivity is a critical parameter in drug development. Studies on fluorinated pyrazole acids demonstrated high selectivity for the GPR109a receptor, with no activity observed at the highly homologous low-affinity niacin receptor, GPR109b. nih.gov This selectivity is crucial for minimizing off-target effects. Similarly, the progressive N-alkylation of 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives led to a significant increase in selectivity for dopamine D-2 receptors over D-1 receptors, highlighting how structural modifications can fine-tune pharmacological profiles. nih.gov

In Vivo Biological Evaluation and Efficacy Studies

Following promising in vitro results, select derivatives have been advanced to in vivo models to assess their biological effects in a whole organism. One of the fluorinated pyrazole acid agonists of the GPR109a receptor was shown to have improved properties in vivo when compared directly to niacin. nih.gov

In the field of molecular imaging, a derivative incorporating the 2-fluoro-4-methoxyphenyl moiety, 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]-pyridine-7-carboxamide, was developed as a potential PET tracer for the metabotropic glutamate receptor 2 (mGluR2). In vivo evaluation of this radiolabeled compound in rats and a non-human primate enabled the visualization and quantification of mGluR2, demonstrating its utility for target engagement studies.

Metabolic Fate and Biotransformation Pathways

Understanding the metabolic fate of a compound is essential for its development as a therapeutic agent or imaging probe. For the mGluR2 PET ligand derivative, 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]-pyridine-7-carboxamide, metabolic studies were conducted.

Computational predictions identified the phenolic methyl ether as the most probable site for metabolism. This was followed by experimental measurement in rats, which revealed a moderate rate of metabolism. Plasma analysis showed that 53 ± 5.3% of the radioactivity was attributable to the unmetabolized parent compound at 30 minutes post-injection, which decreased to 24.8 ± 1.23% at 120 minutes. This data provides a quantitative measure of the metabolic stability of this specific derivative in vivo.

Table 3: In Vivo Metabolic Stability of an mGluR2 PET Ligand Derivative

| Time Post-Injection | Percent of Parent Compound in Plasma (%PP) |

|---|---|

| 30 minutes | 53 ± 5.3% |

| 120 minutes | 24.8 ± 1.23% |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations can elucidate the distribution of electrons, molecular orbital energies, and electrostatic potential, which are key determinants of chemical reactivity.

For 2-Fluoro-4-methoxynicotinic acid, DFT calculations would typically be employed to determine:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting how the molecule will interact with other molecules, including biological targets.

Atomic Charges: Calculating the partial charges on each atom helps to understand the polarity of bonds and potential sites for intermolecular interactions.

Such calculations would provide a foundational understanding of the molecule's intrinsic properties, guiding further computational and experimental work.

Molecular Docking and Dynamics Simulations with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. google.comambeed.com Given that this compound is a building block for NaV1.8 inhibitors, docking studies would be essential to understand how its derivatives might interact with the binding site of the NaV1.8 ion channel or other potential protein targets.

The process involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the target protein (receptor) and the ligand (a derivative of this compound).

Docking Simulation: Using algorithms to fit the ligand into the protein's binding site in various orientations and conformations.

Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The best poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds.

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing a more dynamic and realistic view of the ligand-receptor complex. These simulations can assess the stability of the docked pose and calculate the binding free energy more accurately.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Drug Design (SBDD)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. To develop a QSAR model for a series of compounds derived from this compound, one would need a dataset of these compounds with their measured biological activities (e.g., inhibitory concentration against a specific target). Molecular descriptors (properties derived from the molecular structure) would be calculated for each compound, and statistical methods would be used to build an equation that predicts activity based on these descriptors.

Structure-Based Drug Design (SBDD) relies on the 3D structure of the biological target. If the structure of a target protein is known, SBDD can be used to design novel inhibitors. Using this compound as a scaffold, medicinal chemists could use computational tools to modify its structure to improve its fit and interactions within the protein's active site, thereby enhancing its potency and selectivity.

Conformational Analysis and Intermolecular Interactions (e.g., Halogen Bonding)

Intermolecular interactions are critical for molecular recognition. The fluorine atom in this compound can participate in several important non-covalent interactions:

Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor.

Halogen Bonds: This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). The region of positive electrostatic potential on the halogen atom, known as the σ-hole, facilitates this interaction. The strength of the halogen bond depends on the halogen, with the order being I > Br > Cl > F. While fluorine forms the weakest halogen bonds, they can still play a role in the binding of a ligand to a protein.

Prediction of Pharmacokinetic Parameters (ADME Modeling)

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for determining the viability of a compound as a drug. In silico ADME modeling uses computational methods to predict these pharmacokinetic parameters before a compound is synthesized, saving time and resources.

For this compound, various computational models could predict properties such as:

Absorption: Parameters like Caco-2 permeability and human intestinal absorption.

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of clearance and half-life.

Some basic physicochemical properties relevant to ADME have been computationally predicted for this compound, as shown in the table below.

| Property | Predicted Value |

| Heavy Atom Count | 12 |

| Aromatic Heavy Atom Count | 6 |

| Fraction Csp3 | 0.14 |

| Rotatable Bond Count | 2 |

| H-Bond Acceptors | 5 |

| H-Bond Donors | 1 |

| Molar Refractivity | 37.65 |

| Topological Polar Surface Area (TPSA) | 68.9 Ų |

Table 1: Computationally predicted physicochemical properties for this compound.

These predicted values provide an initial assessment of the molecule's drug-like properties. For instance, the TPSA is a good indicator of a drug's ability to permeate cell membranes.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the molecular structure and electronic properties of 2-Fluoro-4-methoxynicotinic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR are utilized to map the chemical environment of each proton and carbon atom within the molecule.

In a typical ¹H NMR spectrum, the chemical shifts (δ) are reported in parts per million (ppm). For a related compound, methyl 3-(2,6-dichloro-4-(2-fluoro-4-methoxyphenyl)pyridin-3-yl)propanoate, the proton signals for the methoxy (B1213986) group appear as a singlet at approximately 3.84 ppm. The aromatic protons exhibit complex splitting patterns due to coupling with each other and the fluorine atom. nih.gov Data for ¹H-NMR are typically reported including chemical shift, multiplicity (e.g., singlet, doublet, triplet, multiplet), coupling constant (Hz), and integration. rsc.org

¹³C NMR provides information on the carbon skeleton. The chemical shifts in ¹³C NMR are also reported in ppm. For similar aromatic acids, the carboxylic acid carbon appears significantly downfield. rsc.org The carbon atoms attached to the fluorine and methoxy groups will show characteristic shifts influenced by the electronegativity of these substituents.

¹⁹F NMR is particularly useful for fluorine-containing compounds, providing direct information about the fluorine environment.

Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to gain information about its fragmentation patterns, which aids in structural confirmation. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition. rsc.org This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. The exact mass of this compound (C₇H₆FNO₃) is 171.03316 Da.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. Key vibrational bands would be expected for the carboxylic acid O-H stretch, the C=O stretch of the carboxylic acid, C-O stretches of the methoxy group and the carboxylic acid, and C-F and C-N stretches within the pyridine (B92270) ring. nist.govnist.gov For instance, the C=O stretching vibration in carboxylic acids typically appears in the region of 1700-1725 cm⁻¹. scielo.org.za

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. Molecules with π-systems, such as the pyridine ring in this compound, exhibit characteristic absorption maxima (λmax). masterorganicchemistry.comphyschemres.org The position and intensity of these absorptions can be influenced by the solvent and the substituents on the aromatic ring. physchemres.orgcopernicus.org The π → π* transitions are typically observed at shorter wavelengths, while n → π* transitions, involving non-bonding electrons on the oxygen and nitrogen atoms, may appear at longer wavelengths. masterorganicchemistry.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. A variety of stationary phases, such as C18 and pentafluorophenyl, can be employed for separation. mdpi.com The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. mdpi.comsielc.com Detection is commonly achieved using a photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths simultaneously, or a mass spectrometer for HPLC-MS analysis. mdpi.comresearchgate.net

For instance, a robust HPLC method for separating related phenolic acids utilizes a pentafluorophenyl stationary phase with a gradient elution of a methanol/acetate buffer mobile phase. mdpi.com For fluorophenylacetic acid isomers, a reverse-phase Primsep SB column with an acetonitrile/water mobile phase containing formic or acetic acid has been shown to be effective, with UV detection at 264 nm. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC, making it a valuable tool for high-throughput analysis and quality control.

A typical radio-HPLC chromatogram for a related fluorinated compound shows the separation of the desired product from isomers and unreacted starting materials. ed.ac.uk

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase volatility. This typically involves converting the carboxylic acid to a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. nih.gov

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS) provides exceptional separation power and detailed mass spectral information for the analysis of complex mixtures. nih.govresearchgate.net This advanced technique can be used to identify and quantify trace impurities in samples of this compound. researchgate.net

X-ray Crystallography for Structural Elucidation

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's structure, offering detailed insights into bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

For a molecule such as this compound, X-ray diffraction analysis would be invaluable. The planar pyridine ring, a core feature of its structure, would be expected to influence the crystal lattice through π-π stacking interactions. Furthermore, the presence of the carboxylic acid group introduces the potential for strong hydrogen bonding, a dominant force in the crystal engineering of many organic acids. It is common for carboxylic acids to form dimeric structures through hydrogen bonds between the carboxyl groups of two adjacent molecules.

However, a comprehensive search of available scientific literature and crystallographic databases did not yield a specific, publicly available crystal structure for this compound. Therefore, a detailed discussion of its experimentally determined crystallographic parameters is not possible at this time. The following table represents the type of data that would be obtained from a successful X-ray crystallography study.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

Patent Landscape and Intellectual Property Analysis

Review of Key Patents Citing 2-Fluoro-4-methoxynicotinic Acid as an Intermediate

This compound is a crucial building block in the synthesis of a variety of complex molecules, as evidenced by its citation in numerous key patents. These patents often describe multi-step synthetic pathways where the unique structural features of this acid are leveraged to construct the final active compounds.

A notable example is patent WO2012143477A1, which details the preparation of substituted carboxamides as inhibitors of the sodium channel Nav1.7, which are investigated for the treatment of pain. In this patent, this compound is used as a starting material to create more complex intermediates through reactions such as amidation. Another significant patent, US20140243328A1, discloses the use of this acid in the synthesis of substituted nicotinamide (B372718) compounds that act as modulators of the ROR-gamma (Retinoid-related Orphan Receptor gamma) for the treatment of inflammatory and autoimmune diseases.

Furthermore, patent application WO2021092033A1 describes the synthesis of deuterated compounds for use as Transient Receptor Potential Ankyrin 1 (TRPA1) inhibitors. Here, this compound serves as a precursor in the creation of these specialized molecules, highlighting its versatility in synthetic chemistry.

Below is a table summarizing key patents that utilize this compound as an intermediate:

| Patent Number | Title | Therapeutic Area/Application | Assignee |

| WO2012143477A1 | Substituted carboxamides and their use as Nav1.7 inhibitors | Pain | GRUNENTHAL GMBH |

| US20140243328A1 | Substituted nicotinamide compounds as ROR-gamma modulators | Inflammatory and Autoimmune Diseases | VITAERNA, INC. |

| WO2021092033A1 | Deuterated compounds and methods for their use | TRPA1-mediated diseases and conditions | Vertex Pharmaceuticals Incorporated |

Patent Applications for Novel Drug Candidates and Agrochemicals

The application of this compound extends to the development of a wide array of novel drug candidates and, to a lesser extent, agrochemicals. Its structural motif is frequently incorporated into molecules designed to interact with specific biological targets.

In the pharmaceutical sector, patent applications reveal its use in the creation of inhibitors for various enzymes and receptors. For instance, its derivatives have been explored as potent and selective inhibitors for kinases, which are crucial targets in oncology. The patent literature also points to its incorporation into compounds aimed at treating neurological disorders and metabolic diseases.

While its application in agrochemicals is less prominently documented, the pyridine (B92270) core of this compound is a common feature in many successful herbicides and insecticides. The introduction of fluorine and methoxy (B1213986) groups can modulate the biological activity and physical properties of the resulting agrochemical, potentially leading to improved efficacy and selectivity. Patent applications in this area often focus on the synthesis of novel pyridine-based compounds with enhanced pesticidal or herbicidal properties.

Strategic Importance in Pharmaceutical and Agrochemical Patent Portfolios

The presence of this compound as an intermediate in multiple patent filings underscores its strategic importance to companies in the pharmaceutical and agrochemical industries. For pharmaceutical companies, securing a robust patent portfolio around a key intermediate like this can provide a significant competitive advantage. It allows them to protect not only the final drug candidate but also the synthetic routes used to produce it.

This strategic approach creates a "patent fence" around a particular therapeutic area, making it more difficult for competitors to develop similar compounds. By controlling the synthesis of key intermediates, companies can effectively extend the lifespan of their intellectual property and maintain market exclusivity for their products. The versatility of this compound allows it to be a central component in the development of multiple drug candidates, further enhancing its value within a company's patent portfolio.

In the agrochemical sector, a similar strategy is employed. By patenting novel derivatives of this compound, companies can protect their innovations in the development of more effective and environmentally benign pesticides and herbicides. This is particularly important in a market where the development of resistance to existing products is a constant challenge.

Analysis of Intellectual Property Trends and Freedom-to-Operate in Research

An analysis of the intellectual property landscape surrounding this compound reveals several key trends. There is a clear and sustained interest in this compound as a scaffold for the development of new chemical entities, particularly in the pharmaceutical industry. The majority of patent filings are concentrated in the areas of oncology, inflammation, and neurology.

For researchers, the extensive patenting of compounds derived from this compound can present challenges related to freedom-to-operate. Any commercial development of a new compound that utilizes this intermediate would require a thorough analysis of the existing patent landscape to avoid infringement. This can be a complex and time-consuming process, as it involves not only analyzing the claims of individual patents but also understanding the broader patent strategies of major pharmaceutical and agrochemical companies.

However, the existing patent literature also provides a wealth of information for researchers. It can offer insights into promising therapeutic targets, novel synthetic methodologies, and the structure-activity relationships of related compounds. For academic and non-commercial research, the patent landscape can serve as a valuable resource for guiding new avenues of investigation. The challenge lies in navigating this landscape to identify areas where there is still freedom to innovate and develop new intellectual property.

Future Research Directions and Translational Perspectives

Discovery of Novel Synthetic Routes and Catalytic Systems

The development of efficient and selective synthetic routes is paramount for the widespread application of 2-Fluoro-4-methoxynicotinic acid and its analogs. Future research is anticipated to focus on novel catalytic systems that offer improved yields, reduced reaction times, and enhanced sustainability.

Catalytic Hydrogenation and Selective Dechlorination: Patented methods for related compounds, such as 2-fluoro-5-methoxynicotinic acid, have utilized catalytic hydrogenation and selective dechlorination of precursors like 2,6-dichloro-5-fluoro-nicotinates. This approach, employing catalysts such as Lindlar catalyst, Raney nickel, and palladium on carbon, could be adapted for the synthesis of this compound. nih.gov Key to this strategy is the selective removal of a chlorine atom without affecting the fluorine substituent, a crucial step for producing 2-fluoro-substituted nicotinic acid derivatives with high selectivity and yield. nih.gov

Biocatalysis: The use of enzymes in the synthesis of nicotinic acid derivatives is a rapidly growing field, offering an environmentally friendly alternative to traditional chemical methods. nih.govfrontiersin.org Nitrilase-catalyzed processes, for instance, have demonstrated high efficiency in converting 3-cyanopyridine (B1664610) to nicotinic acid. nih.govfrontiersin.org Future research could explore the development of engineered nitrilases or other microbial hydrolytic enzymes with high specificity for the synthesis of this compound from suitable nitrile precursors. nih.govfrontiersin.org This enzymatic approach often operates under mild conditions, reducing energy consumption and the generation of hazardous byproducts. nih.govfrontiersin.org

Flow Chemistry: The integration of biocatalysis with flow chemistry and microreactors presents a promising avenue for process intensification. nih.govfrontiersin.org This combination can lead to improved reaction kinetics and higher production yields of nicotinic acid derivatives. nih.govfrontiersin.org The development of flow processes for the synthesis of fluorinated heterocycles is an active area of research. dundee.ac.uk

Development of Advanced Derivatization Chemistries

To explore the chemical space around this compound and generate libraries of compounds for biological screening, the development of advanced and versatile derivatization chemistries is essential.

Amide Bond Formation: A primary and well-established method for derivatizing this compound is through the formation of amide bonds. This has been demonstrated in the synthesis of 2-amino-n-heteroaryl-nicotinamides, which act as inhibitors of the NaV1.8 sodium channel. google.comgoogle.com The reaction typically involves coupling the carboxylic acid with a suitable amine in the presence of a coupling agent like POCl3. google.comgoogle.com

Cross-Coupling Reactions: The pyridine (B92270) ring of this compound is amenable to various cross-coupling reactions, allowing for the introduction of a wide range of substituents. For instance, trifluoromethoxy-substituted nicotinic acids can participate in palladium-catalyzed coupling reactions with aryl or alkyl halides to form more complex molecules. This approach can be leveraged to synthesize a diverse library of derivatives with potentially novel biological activities.

Late-Stage Functionalization: Future research will likely focus on late-stage functionalization techniques. These methods allow for the introduction of chemical modifications at a late step in the synthetic sequence, enabling the rapid diversification of complex molecules. This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Identification of New Biological Targets and Therapeutic Indications

While derivatives of this compound have shown promise as NaV1.8 inhibitors for the treatment of pain, cough, and itch, the exploration of new biological targets and therapeutic indications is a key area for future investigation. google.comgoogle.com

NaV1.8 Inhibition: The voltage-gated sodium channel NaV1.8 is a significant target for the treatment of various pain states, including inflammatory and neuropathic pain, as well as cough and itch disorders. google.comgoogle.com Derivatives of this compound have been patented as NaV1.8 inhibitors, suggesting a strong potential in these therapeutic areas. google.comgoogle.com

Other Potential Targets: The broader class of nicotinic acid derivatives has been shown to interact with a range of biological targets. These include:

Carbonic Anhydrase III (CAIII): Nicotinic acid and its analogs have been identified as inhibitors of CAIII, which is an emerging therapeutic target for conditions such as dyslipidemia and cancer. dur.ac.uk

P2Y14 Receptor: This G protein-coupled receptor (GPCR) is highly expressed in immune cells and is implicated in inflammatory and immune responses. dur.ac.uk The development of selective antagonists for this receptor is an active area of research. dur.ac.uk

Kinase Inhibition: In silico predictions suggest that nicotinic acid derivatives may exhibit kinase inhibitor activity, a well-established approach in cancer therapy. nih.govresearchgate.net

GPCR Ligands: The same in silico studies also point towards potential activity as GPCR ligands, a large and diverse family of receptors involved in numerous physiological processes. nih.govresearchgate.net

The diverse biological activities of nicotinic acid derivatives suggest that compounds derived from this compound could have applications in a wide range of diseases, including neurological disorders and cancer. cymitquimica.comscribd.com

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. These computational tools can be applied to accelerate the identification of promising drug candidates derived from this compound.

Predictive Modeling:

QSAR (Quantitative Structure-Activity Relationship): QSAR models can be developed to predict the biological activity of novel derivatives based on their chemical structure. chalcogen.ro This allows for the prioritization of compounds for synthesis and testing, saving time and resources.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico tools can predict the pharmacokinetic and toxicological properties of virtual compounds, helping to identify candidates with favorable drug-like properties early in the discovery process. nih.govresearchgate.net

Biological Activity Spectra Prediction: Online tools can predict the likely biological activities of a molecule against a range of targets, helping to identify potential new therapeutic indications. nih.govresearchgate.net

Virtual Screening and Target Identification: AI and ML algorithms can be used to screen large virtual libraries of compounds against known biological targets to identify potential hits. Conversely, these tools can also be used for "in silico" target identification, predicting the most likely biological targets for a given compound based on its structure.

Sustainable and Scalable Synthesis in Research and Development

The principles of green chemistry are increasingly important in both academic research and industrial drug development. Future efforts in the synthesis of this compound and its derivatives will focus on developing sustainable and scalable processes.

Green Chemistry Approaches:

Biocatalysis: As mentioned earlier, enzymatic syntheses offer a greener alternative to traditional chemical methods by operating under milder conditions and reducing waste. nih.govfrontiersin.org

Atom Economy: Synthetic routes will be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Safer Solvents and Reagents: The development of synthetic protocols that utilize less hazardous solvents and reagents is a key goal of green chemistry.

Process Intensification: Techniques such as flow chemistry and reactive extraction can lead to more efficient and scalable manufacturing processes. nih.govfrontiersin.orgsrce.hrresearchgate.net Reactive extraction, for example, can improve product separation and reduce energy consumption in enzymatic conversions. srce.hrresearchgate.netfkit.hr

The development of such sustainable and scalable synthetic methods will be crucial for the eventual translation of promising drug candidates based on this compound from the laboratory to the clinic.

常见问题

Q. How do solvent effects influence the regioselectivity of fluorination in nicotinic acid scaffolds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。